molecular formula C11H11N3 B3022728 4-(4-Methylpyrimidin-2-yl)aniline CAS No. 474397-16-5

4-(4-Methylpyrimidin-2-yl)aniline

Cat. No. B3022728
CAS RN: 474397-16-5
M. Wt: 185.22 g/mol
InChI Key: BTZGFOODEXURGK-UHFFFAOYSA-N
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Description

“4-(4-Methylpyrimidin-2-yl)aniline” is a chemical compound with the molecular formula C11H11N3 . It has a molecular weight of 185.23 g/mol .


Molecular Structure Analysis

The molecular structure of “4-(4-Methylpyrimidin-2-yl)aniline” consists of a pyrimidine ring attached to an aniline group . The pyrimidine ring is substituted at the 4-position with a methyl group .


Physical And Chemical Properties Analysis

“4-(4-Methylpyrimidin-2-yl)aniline” is a powder at room temperature . It has a molecular weight of 185.23 g/mol .

Scientific Research Applications

Anti-Inflammatory Applications

“4-(4-Methylpyrimidin-2-yl)aniline” is a type of pyrimidine, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects . Pyrimidines have been found to exhibit anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Synthesis of Novel Anti-Inflammatory Agents

Pyrimidines, including “4-(4-Methylpyrimidin-2-yl)aniline”, have been used in the synthesis of novel anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Inhibitory Activity Against PGE2 Production

A compound with the 4-(4-benzyloxy)phenyl moiety at the C-4 position of pyrimidine exhibited strong inhibitory activity against the PGE2 production . This suggests that “4-(4-Methylpyrimidin-2-yl)aniline” could potentially be used in the development of drugs targeting PGE2 production .

Inhibitory Activity Against COX-2

The difluorinated derivative of the compound mentioned above significantly inhibited the activity of COX-2 . This indicates that “4-(4-Methylpyrimidin-2-yl)aniline” could be used in the synthesis of COX-2 inhibitors .

Chemical Synthesis

“4-(4-Methylpyrimidin-2-yl)aniline” can be used in chemical synthesis . For example, it can be used in the synthesis of N-(4-((2-chloropyrimidin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is combustible, may cause an allergic skin reaction, causes serious eye damage, may cause drowsiness or dizziness, is suspected of causing genetic defects, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-(4-methylpyrimidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGFOODEXURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626786
Record name 4-(4-Methylpyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

474397-16-5
Record name 4-(4-Methylpyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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